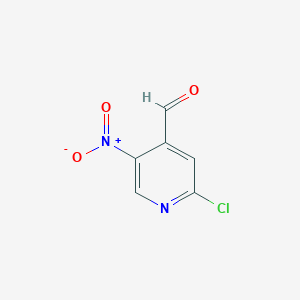

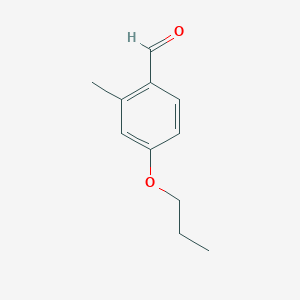

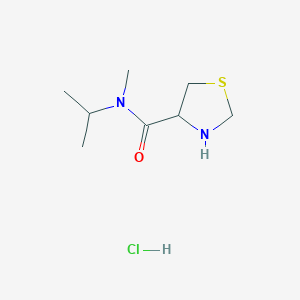

![molecular formula C16H12N6 B1463048 [3-(3-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phényl]amine CAS No. 1204298-17-8](/img/structure/B1463048.png)

[3-(3-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phényl]amine

Vue d'ensemble

Description

“[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine” is a compound that belongs to the family of triazolopyridines . It is a nitrogenous heterocyclic moiety with a molecular formula of C5H5N5 . This compound is known for its ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of this compound involves the use of chlorinated agents for hydrazones under very mild conditions . The process involves the reaction of acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . The synthesis of [1,2,4]triazolo[4,3-b][1,3,4]thiadiazoles bearing a pyridine ring has been well documented .Molecular Structure Analysis

The molecular structure of this compound was characterized by 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction . The compound was crystallized in the monoclinic space group P21/c . The structure of the compound was further confirmed by X-ray diffraction analysis .Chemical Reactions Analysis

The compound exhibits satisfactory activity compared with the lead compound foretinib . It has shown excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . Moreover, it has excellent kinase inhibitory activities .Physical and Chemical Properties Analysis

The compound is an off pale yellow solid with a melting point of 188–189 °C . It has been characterized by 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction .Applications De Recherche Scientifique

Applications antidiabétiques

Des composés similaires à la [3-(3-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phényl]amine ont été étudiés pour leur potentiel à réduire les taux de glucose dans le sang. Cela pourrait être bénéfique pour le traitement de conditions telles que l'hyperglycémie, le diabète de type 1, le diabète lié à l'obésité, la dyslipidémie diabétique, l'hypertriglycéridémie, la résistance à l'insuline, l'intolérance au glucose, l'hyperlipidémie, les maladies cardiovasculaires et l'hypertension .

Activité antimicrobienne

Certains dérivés de cette classe de composés ont été synthétisés et criblés pour leur activité antimicrobienne. Cela suggère des applications potentielles dans le développement de nouveaux agents antimicrobiens .

Inhibition du trafic des toxines

Des recherches ont été menées sur l'oxydation des pyrimidinylhydrazones en triazolopyrimidines (une classe de composés apparentés) et leur capacité à inhiber le trafic de la toxine Shiga. Cela indique une application possible dans la prévention ou le traitement des maladies causées par les bactéries productrices de toxine Shiga .

Propriétés antivirales

De nouveaux dérivés de 3-(pyridin-4-yl)-1,2,4-triazines (une classe apparentée) ont montré des caractéristiques prometteuses contre des virus tels que le virus de la vaccine. Cela suggère une utilisation potentielle dans le développement de médicaments antiviraux .

Applications pharmaceutiques

Les triazolopyrimidines, une famille de composés qui comprend la this compound, sont connues pour leur activité biologique et ont diverses applications pharmaceutiques. Les rôles spécifiques qu'elles pourraient jouer dans les produits pharmaceutiques nécessiteraient des investigations supplémentaires .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

It’s worth noting that similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit various enzymes, potentially affecting multiple biochemical pathways .

Pharmacokinetics

A compound with a similar structure was reported to have markedly increased oral bioavailability when certain modifications were made .

Result of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .

Orientations Futures

Analyse Biochimique

Biochemical Properties

[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .

Cellular Effects

The effects of [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular behaviors such as increased or decreased proliferation, migration, and apoptosis. Furthermore, [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine has been shown to impact cellular metabolism by modulating the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events. Additionally, [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Studies have identified specific dosage thresholds at which the beneficial effects of [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine are maximized while minimizing adverse effects .

Metabolic Pathways

[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. For example, this compound can inhibit or activate specific metabolic enzymes, leading to changes in the production and utilization of metabolites such as ATP, NADH, and other intermediates of cellular respiration. These interactions can have significant effects on cellular energy metabolism and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production. The subcellular localization of [3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine can have significant implications for its biological effects and therapeutic potential .

Propriétés

IUPAC Name |

3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6/c17-13-3-1-2-12(10-13)14-4-5-15-19-20-16(22(15)21-14)11-6-8-18-9-7-11/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAVJJSZBDDXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801164465 | |

| Record name | 3-[3-(4-Pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801164465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-17-8 | |

| Record name | 3-[3-(4-Pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(4-Pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801164465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)

![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)